Isotazettine, 8-O-methyl-
Isotazettine, 8-O-methyl-
N-Acetyl-a-neuraminic acid, also known as alpha-neu5ac or O-sialic acid, belongs to the class of organic compounds known as n-acylneuraminic acids. These are neuraminic acids carrying an N-acyl substituent. N-Acetyl-a-neuraminic acid is soluble (in water) and a moderately acidic compound (based on its pKa). N-Acetyl-a-neuraminic acid participates in a number of enzymatic reactions. In particular, N-acetyl-a-neuraminic acid can be biosynthesized from alpha-neuraminic acid. N-Acetyl-a-neuraminic acid can also be converted into N-acetyl-alpha-neuraminyl-(2->6)-N-acetyl-alpha-D-galactosamine.
N-acetyl-alpha-neuraminic acid is n-Acetylneuraminic acid with alpha configuration at the anomeric centre. It has a role as an epitope. It derives from an alpha-neuraminic acid. It is a conjugate acid of a N-acetyl-alpha-neuraminate.
An N-acyl derivative of neuraminic acid. N-acetylneuraminic acid occurs in many polysaccharides, glycoproteins, and glycolipids in animals and bacteria. (From Dorland, 28th ed, p1518)
N-acetyl-alpha-neuraminic acid is n-Acetylneuraminic acid with alpha configuration at the anomeric centre. It has a role as an epitope. It derives from an alpha-neuraminic acid. It is a conjugate acid of a N-acetyl-alpha-neuraminate.
An N-acyl derivative of neuraminic acid. N-acetylneuraminic acid occurs in many polysaccharides, glycoproteins, and glycolipids in animals and bacteria. (From Dorland, 28th ed, p1518)
Brand Name:
Vulcanchem
CAS No.:
17245-21-5
VCID:
VC0102070
InChI:
InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11+/m0/s1
SMILES:
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O
Molecular Formula:
C11H19NO9
Molecular Weight:
309.27 g/mol
Isotazettine, 8-O-methyl-
CAS No.: 17245-21-5
Main Products
VCID: VC0102070
Molecular Formula: C11H19NO9
Molecular Weight: 309.27 g/mol
CAS No. | 17245-21-5 |
---|---|
Product Name | Isotazettine, 8-O-methyl- |
Molecular Formula | C11H19NO9 |
Molecular Weight | 309.27 g/mol |
IUPAC Name | (2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Standard InChI | InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11+/m0/s1 |
Standard InChIKey | SQVRNKJHWKZAKO-YRMXFSIDSA-N |
Isomeric SMILES | CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O |
SMILES | CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O |
Canonical SMILES | CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O |
Physical Description | Solid |
Description | N-Acetyl-a-neuraminic acid, also known as alpha-neu5ac or O-sialic acid, belongs to the class of organic compounds known as n-acylneuraminic acids. These are neuraminic acids carrying an N-acyl substituent. N-Acetyl-a-neuraminic acid is soluble (in water) and a moderately acidic compound (based on its pKa). N-Acetyl-a-neuraminic acid participates in a number of enzymatic reactions. In particular, N-acetyl-a-neuraminic acid can be biosynthesized from alpha-neuraminic acid. N-Acetyl-a-neuraminic acid can also be converted into N-acetyl-alpha-neuraminyl-(2->6)-N-acetyl-alpha-D-galactosamine. N-acetyl-alpha-neuraminic acid is n-Acetylneuraminic acid with alpha configuration at the anomeric centre. It has a role as an epitope. It derives from an alpha-neuraminic acid. It is a conjugate acid of a N-acetyl-alpha-neuraminate. An N-acyl derivative of neuraminic acid. N-acetylneuraminic acid occurs in many polysaccharides, glycoproteins, and glycolipids in animals and bacteria. (From Dorland, 28th ed, p1518) |
Synonyms | Isotazettine, 8-O-methyl- |
PubChem Compound | 444885 |
Last Modified | Nov 11 2021 |
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